
Quinic acid, TMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinic acid, TMS (Trimethylsilyl) is a derivative of quinic acid, a cyclitol and a cyclic polyol. The chemical formula for this compound is C22H52O6Si5, and it has a molecular weight of 553.0722 . Quinic acid itself is a naturally occurring compound found in various plant sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . The TMS derivative is often used in analytical chemistry, particularly in gas chromatography, due to its enhanced volatility and stability .
Vorbereitungsmethoden
The preparation of quinic acid, TMS involves the silylation of quinic acid. This process typically uses reagents such as trimethylsilyl chloride (TMSCl) and a base like pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent . The general reaction scheme is as follows:
Quinic Acid+TMSCl→Quinic Acid, TMS+HCl
Analyse Chemischer Reaktionen
Quinic acid, TMS can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound back to its parent compound, quinic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The TMS groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like sodium azide (NaN3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of quinic acid, TMS is primarily related to its role as an analytical standard. In biological systems, quinic acid and its derivatives can modulate various biochemical pathways. For example, quinic acid has been shown to inhibit the MAP kinase and NF-κB signaling pathways, which are involved in inflammation . It also affects lipid metabolism and vascular function through interactions with gut microbiota .
Vergleich Mit ähnlichen Verbindungen
Quinic acid, TMS can be compared with other silylated derivatives of organic acids. Similar compounds include:
Shikimic Acid, TMS: Like quinic acid, shikimic acid is a cyclitol and a precursor to aromatic amino acids.
Chlorogenic Acid, TMS: Chlorogenic acid is an ester of quinic acid and caffeic acid.
Isocitric Acid, TMS: Isocitric acid is another cyclic polyol that can be silylated for analytical purposes.
This compound is unique due to its specific structure and the stability it provides in analytical applications. Its role in the synthesis of antiviral drugs also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H52O6Si5 |
|---|---|
Molekulargewicht |
553.1 g/mol |
IUPAC-Name |
trimethylsilyl (3R,5R)-1,3,4,5-tetrakis(trimethylsilyloxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H52O6Si5/c1-29(2,3)24-18-16-22(28-33(13,14)15,21(23)27-32(10,11)12)17-19(25-30(4,5)6)20(18)26-31(7,8)9/h18-20H,16-17H2,1-15H3/t18-,19-,20?,22?/m1/s1 |
InChI-Schlüssel |
DBCLHKSGLLGXOV-NDUMYTTKSA-N |
Isomerische SMILES |
C[Si](C)(C)O[C@@H]1CC(C[C@H](C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OC1CC(CC(C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


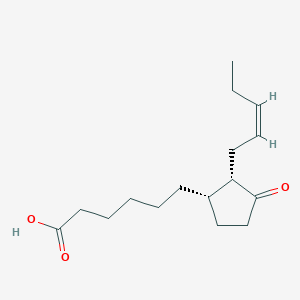
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)

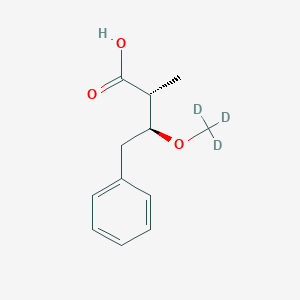
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
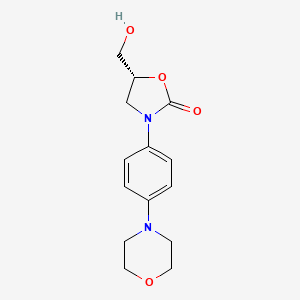
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
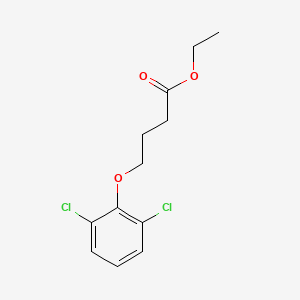
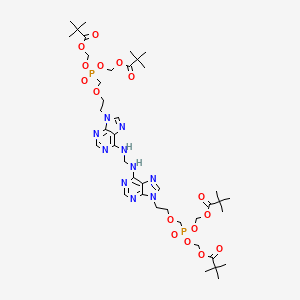
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
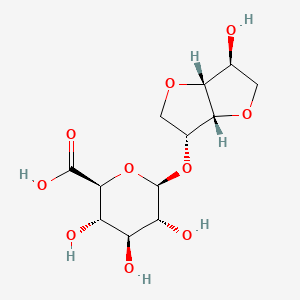
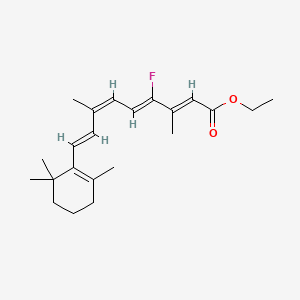
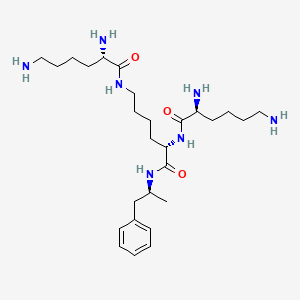
![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
